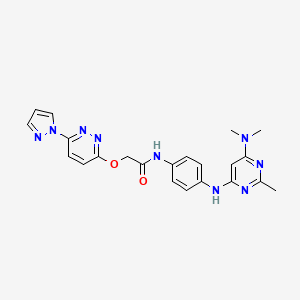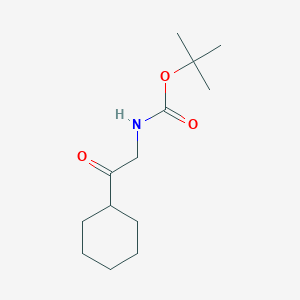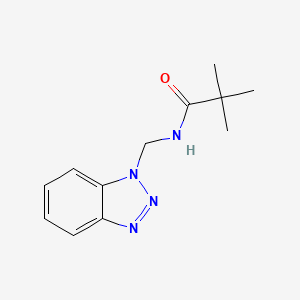![molecular formula C13H21NO3 B2475466 4-Methoxy-2-oxo-N-propan-2-ylbicyclo[2.2.2]octane-1-carboxamide CAS No. 2138392-96-6](/img/structure/B2475466.png)
4-Methoxy-2-oxo-N-propan-2-ylbicyclo[2.2.2]octane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-2-oxo-N-propan-2-ylbicyclo[2.2.2]octane-1-carboxamide, also known as MOPIBOC, is a chemical compound that has gained attention in scientific research due to its potential as a pharmacological tool. MOPIBOC belongs to the class of bicyclic amides and has a unique structure that makes it a valuable compound for studying certain biological processes.
Mécanisme D'action
4-Methoxy-2-oxo-N-propan-2-ylbicyclo[2.2.2]octane-1-carboxamide has been found to bind to the α7 nAChR and the GABA-A receptor with high affinity. Its binding to these receptors leads to a modulation of their activity, which can have various effects on physiological processes. The α7 nAChR is involved in synaptic transmission and neuronal signaling, and its activation can lead to the release of neurotransmitters such as dopamine and acetylcholine. The GABA-A receptor mediates the inhibitory effects of the neurotransmitter GABA, and its activation can lead to a decrease in neuronal activity.
Biochemical and Physiological Effects
4-Methoxy-2-oxo-N-propan-2-ylbicyclo[2.2.2]octane-1-carboxamide has been found to have various biochemical and physiological effects. Its binding to the α7 nAChR has been found to lead to an increase in the release of acetylcholine and dopamine, which can have various effects on cognitive function and behavior. Its binding to the GABA-A receptor has been found to lead to a decrease in neuronal activity, which can have various effects on anxiety and seizure activity. These effects make 4-Methoxy-2-oxo-N-propan-2-ylbicyclo[2.2.2]octane-1-carboxamide a valuable compound for studying the mechanisms of these receptors and their role in various physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
4-Methoxy-2-oxo-N-propan-2-ylbicyclo[2.2.2]octane-1-carboxamide has several advantages for lab experiments. Its high affinity for the α7 nAChR and the GABA-A receptor make it a valuable pharmacological tool for studying the mechanisms of these receptors. Its unique structure also makes it a valuable compound for studying the structure-activity relationship of these receptors. However, 4-Methoxy-2-oxo-N-propan-2-ylbicyclo[2.2.2]octane-1-carboxamide also has limitations for lab experiments. Its complex synthesis method and low solubility can make it difficult to work with in certain experiments. Its high affinity for these receptors can also make it difficult to distinguish its effects from other compounds that bind to these receptors.
Orientations Futures
There are many future directions for research on 4-Methoxy-2-oxo-N-propan-2-ylbicyclo[2.2.2]octane-1-carboxamide. One direction is to study its effects on cognitive function and behavior. Its binding to the α7 nAChR and the release of acetylcholine and dopamine can have various effects on these processes. Another direction is to study its effects on anxiety and seizure activity. Its binding to the GABA-A receptor can have various effects on these processes. Finally, future research can focus on optimizing the synthesis method of 4-Methoxy-2-oxo-N-propan-2-ylbicyclo[2.2.2]octane-1-carboxamide to yield higher purity and higher yield of the compound. This can make it easier to work with in lab experiments and can lead to more accurate results.
Méthodes De Synthèse
The synthesis of 4-Methoxy-2-oxo-N-propan-2-ylbicyclo[2.2.2]octane-1-carboxamide involves a multistep process that starts with the reaction of 2,5-dimethoxybenzaldehyde with propan-2-ol to form 2,5-dimethoxypropiophenone. The resulting compound is then reacted with 1,5-cyclooctadiene to form 4-methoxy-2-oxo-N-propan-2-ylbicyclo[2.2.2]oct-7-ene-1-carboxamide. Finally, the compound is hydrolyzed to form 4-Methoxy-2-oxo-N-propan-2-ylbicyclo[2.2.2]octane-1-carboxamide. The synthesis method of 4-Methoxy-2-oxo-N-propan-2-ylbicyclo[2.2.2]octane-1-carboxamide is complex, but it has been optimized to yield high purity and high yield of the compound.
Applications De Recherche Scientifique
4-Methoxy-2-oxo-N-propan-2-ylbicyclo[2.2.2]octane-1-carboxamide has been used in scientific research as a pharmacological tool to study certain biological processes. It has been found to have a high affinity for the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that plays a role in synaptic transmission and neuronal signaling. 4-Methoxy-2-oxo-N-propan-2-ylbicyclo[2.2.2]octane-1-carboxamide has also been found to have an inhibitory effect on the GABA-A receptor, which is a ligand-gated ion channel that mediates the inhibitory effects of the neurotransmitter GABA. These properties make 4-Methoxy-2-oxo-N-propan-2-ylbicyclo[2.2.2]octane-1-carboxamide a valuable compound for studying the mechanisms of action of these receptors and their role in various physiological processes.
Propriétés
IUPAC Name |
4-methoxy-2-oxo-N-propan-2-ylbicyclo[2.2.2]octane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-9(2)14-11(16)13-6-4-12(17-3,5-7-13)8-10(13)15/h9H,4-8H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBLCEAOESKQAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C12CCC(CC1)(CC2=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2-oxo-N-propan-2-ylbicyclo[2.2.2]octane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-({3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}methyl)benzonitrile](/img/structure/B2475386.png)
![N-(3-methoxyphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2475387.png)
![(2E)-2-(1,3-benzothiazol-2-yl)-3-[(2,4-dimethylphenyl)amino]prop-2-enenitrile](/img/structure/B2475388.png)

![5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid](/img/structure/B2475392.png)
![N-(2,5-dimethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)

![N-(3-chloro-4-methoxyphenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2475397.png)


![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]thiophene-2-sulfonamide](/img/structure/B2475403.png)
![2-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2475404.png)
